molecular formula C17H15F3O5 B12442610 Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate

Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate

Cat. No.: B12442610
M. Wt: 356.29 g/mol
InChI Key: MIEYOMVOYBWMFB-UHFFFAOYSA-N
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Description

Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate is a chemical compound with the molecular formula C17H15F3O5 and a molecular weight of 356.29 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a chromene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate typically involves the reaction of diethyl malonate with a suitable chromene derivative under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chromene ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate is unique due to the presence of the trifluoromethyl group and chromene ring, which impart distinct chemical and biological properties compared to simpler malonate esters .

Properties

Molecular Formula

C17H15F3O5

Molecular Weight

356.29 g/mol

IUPAC Name

diethyl 2-[2-(trifluoromethyl)chromen-4-ylidene]propanedioate

InChI

InChI=1S/C17H15F3O5/c1-3-23-15(21)14(16(22)24-4-2)11-9-13(17(18,19)20)25-12-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3

InChI Key

MIEYOMVOYBWMFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1C=C(OC2=CC=CC=C21)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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